N,N-DI(Sec-butyl)-3-cyclohexylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DI(Sec-butyl)-3-cyclohexylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of two sec-butyl groups attached to the nitrogen atom and a cyclohexyl group attached to the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DI(Sec-butyl)-3-cyclohexylpropanamide typically involves the reaction of 3-cyclohexylpropanoic acid with sec-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-DI(Sec-butyl)-3-cyclohexylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N,N-DI(Sec-butyl)-3-cyclohexylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-DI(Sec-butyl)-3-cyclohexylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N-DI(Sec-butyl)-3-phenylpropanamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
N,N-DI(Sec-butyl)-3-methylpropanamide: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
N,N-DI(Sec-butyl)-3-cyclohexylpropanamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties
Properties
CAS No. |
91424-53-2 |
---|---|
Molecular Formula |
C17H33NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N,N-di(butan-2-yl)-3-cyclohexylpropanamide |
InChI |
InChI=1S/C17H33NO/c1-5-14(3)18(15(4)6-2)17(19)13-12-16-10-8-7-9-11-16/h14-16H,5-13H2,1-4H3 |
InChI Key |
OTZZRGNFDQJFEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)CCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.